Basimglurant (2-chloro-4-[1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazol-4-ylethynyl]pyridine) is a potent, selective, and safe metabotropic glutamate receptor 5 (mGlu5) negative allosteric modulator (NAM). [, , ] It is currently under investigation in phase 2 clinical development for its therapeutic potential in major depressive disorder (MDD) and fragile X syndrome (FXS). [, , ] Basimglurant functions by indirectly modulating glutamatergic (NMDA) function and exhibits efficacy in preclinical behavioral models of depression. []
Basimglurant, also known as RO4917523 or RG7090, is a novel compound classified as a negative allosteric modulator of the metabotropic glutamate receptor 5. It is currently under clinical development for various psychiatric conditions, including major depressive disorder and fragile X syndrome. The compound has garnered attention due to its unique mechanism of action that diverges from traditional pharmacological approaches targeting monoamine neurotransmitters.
Basimglurant is derived from research efforts aimed at developing new therapeutic agents targeting the glutamatergic system. Its classification as a negative allosteric modulator indicates that it binds to a site distinct from the active site of the metabotropic glutamate receptor 5, thereby inhibiting its activity. This mechanism is believed to confer potential antidepressant effects and address symptoms associated with anxiety and pain, which are often comorbid with major depressive disorder .
The synthesis of Basimglurant involves several key steps starting from 2-chloro-4-ethynylpyridine. The process typically includes:
Technical details regarding the synthesis can vary based on specific methodologies employed in different research laboratories .
The molecular formula of Basimglurant is C₁₄H₁₄ClF₁N₂, and its structure can be described as follows:
Data on its molecular structure can be obtained from various chemical databases and publications detailing its pharmacological profile .
Basimglurant participates in several chemical reactions primarily related to its interaction with biological targets:
Technical details regarding these reactions often involve sophisticated biochemical techniques such as radiolabeled binding assays and electrophysiological recordings .
Basimglurant exerts its effects through negative allosteric modulation of the metabotropic glutamate receptor 5, which plays a crucial role in synaptic transmission and plasticity. The mechanism involves:
Data supporting this mechanism include functional magnetic resonance imaging studies demonstrating changes in brain activity associated with Basimglurant administration .
Basimglurant exhibits several notable physical and chemical properties:
Analyses of these properties are critical for understanding its behavior in biological systems and during pharmaceutical formulation .
Basimglurant's primary applications lie within scientific research focused on neuropharmacology. Its potential uses include:
The ongoing research aims to further elucidate its therapeutic potential and broaden its applicability across psychiatric conditions .
The metabotropic glutamate receptor subtype 5 (mGluR5) represents a compelling therapeutic target due to its pivotal role in modulating synaptic plasticity and neuronal excitability within cortico-limbic circuits. As a group I metabotropic glutamate receptor, mGluR5 is predominantly postsynaptic and couples to Gq proteins, activating phospholipase C and triggering intracellular calcium release. This receptor exhibits functional and physical coupling with NMDA receptors (NMDARs), forming a critical signaling hub that regulates long-term potentiation (LTP) and depression (LTD) – fundamental processes underlying learning and emotional processing [2] [8].
The "mGluR theory of fragile X syndrome" provided foundational rationale for therapeutic development, proposing that absence of fragile X mental retardation protein (FMRP) leads to exaggerated mGluR5-dependent protein synthesis and consequent synaptic and behavioral deficits. Genetic reduction or pharmacological inhibition of mGluR5 in Fmr1 knockout mice rescues diverse phenotypes including dendritic spine abnormalities, epileptogenesis, and cognitive impairments [1] [4]. Beyond fragile X, mGluR5 is enriched in brain regions governing affect and motivation (prefrontal cortex, amygdala, nucleus accumbens). Preclinical studies demonstrated that mGluR5 inhibition produces rapid antidepressant-like effects in models including forced swim test, chronic stress paradigms, and sleep architecture modifications (REM suppression) – effects mechanistically distinct from monoaminergic antidepressants [3] [8].
Table 1: Key Glutamate Pathways Modulated by mGluR5 in Neuropsychiatric Disorders
Neural Pathway | Functional Role | Therapeutic Relevance |
---|---|---|
mGluR5-NMDAR Complex | Postsynaptic excitability, synaptic plasticity | Fragile X syndrome, cognitive disorders |
Cortico-Striatal Circuits | Reward processing, habit formation | Addiction, obsessive-compulsive disorders |
Hippocampal-Prefrontal | Emotional memory, executive function | Depression, anxiety disorders |
Cortico-Amygdala | Fear processing, threat response | PTSD, anxiety disorders |
Basimglurant (2-chloro-4-[1-(4-fluoro-phenyl)-2-methyl-1H-imidazol-4-ylethynyl]pyridine) emerged from a comprehensive medicinal chemistry campaign initiated at Roche. The discovery program commenced with a high-throughput screening (HTS) of >1 million compounds using a calcium mobilization assay in HEK293 cells stably expressing human mGluR5a. This screen identified multiple chemotypes including MPEP (2-Methyl-6-(phenylethynyl)pyridine), MTEP (3-((2-Methyl-4-thiazolyl)ethynyl)pyridine), and fenobam (N-(3-chlorophenyl)-N'-(4,5-dihydro-1-methyl-4-oxo-1H-imidazol-2-yl)urea) as potent mGluR5 antagonists [3].
Initial hit-to-lead efforts focused on fenobam derivatives due to promising bioavailability but encountered significant metabolic instability in hepatic microsome assays. Strategic scaffold optimization proceeded through systematic modifications:
Basimglurant (RO4917523/RG7090) emerged as the clinical candidate with optimal properties: sub-nanomolar affinity (Ki = 1.4 nM in [³H]ABP688 binding), functional IC₅₀ = 7.0 nM in calcium mobilization assays, and >1000-fold selectivity over other mGlu receptor subtypes. Pharmacokinetic studies demonstrated favorable brain penetration (brain/plasma ratio = 0.6 in rats) and extended half-life supportive of once-daily dosing (t½ = 20 hours in monkeys) [3] [10].
Table 2: Evolution of Basimglurant from Fenobam Scaffold
Structural Feature | Fenobam | Early Analog | Basimglurant |
---|---|---|---|
Core Structure | Hydantoin | Imidazolone | 2,5-Dimethylimidazole |
Aromatic System 1 | 3-Chlorophenyl | 3-Chlorophenyl | 4-Fluorophenyl |
Linker | Carbonyl urea | Ethynyl | Ethynyl |
Aromatic System 2 | None | Pyridine | 2-Chloropyridine |
mGluR5 IC₅₀ (nM) | 58 | 22 | 7 |
Microsomal Stability (t½) | <10 min | 45 min | >120 min |
Basimglurant binds within the seven-transmembrane (7TM) helical bundle of mGluR5, a deeply buried allosteric pocket distinct from the orthosteric glutamate binding site in the extracellular Venus flytrap domain. Crystallographic studies reveal that the transmembrane domain (TMD) adopts a resting conformation where helices S6 and S7 constrain the G protein binding site. Basimglurant stabilizes this inactive state through extensive hydrophobic contacts and specific halogen-bonding interactions [2] [9].
Key binding determinants identified through mutagenesis and computational modeling:
Basimglurant exhibits exceptionally slow dissociation kinetics (koff = 0.0011 min⁻¹; residence time τ = 15 hours), a key determinant of its sustained in vivo efficacy. This contrasts sharply with fast-dissociating predecessors like fenobam (τ = 4 minutes). Quantitative analysis of [³H]basimglurant binding to human mGluR5 demonstrated saturable binding with Kd = 1.1 nM and >85% receptor occupancy at 24 hours post-administration in rodent brains at therapeutic doses [9].
Table 3: Binding Kinetics of mGluR5 Negative Allosteric Modulators
Compound | kon (M⁻¹min⁻¹) | koff (min⁻¹) | Residence Time (min) | Kd (nM) |
---|---|---|---|---|
Basimglurant | 4.8 × 10⁵ | 0.0011 | 909 | 1.1 |
Mavoglurant | 3.2 × 10⁵ | 0.0013 | 769 | 2.7 |
Fenobam | 1.1 × 10⁷ | 0.25 | 4 | 22.6 |
MPEP | 8.6 × 10⁶ | 0.18 | 5.5 | 20.9 |
Dipraglurant | 2.4 × 10⁷ | 0.13 | 7.7 | 5.4 |
Basimglurant represents third-generation mGluR5 pharmacology, addressing critical limitations of earlier compounds through deliberate molecular design:
Fenobam (First-generation):
MPEP/MTEP (Second-generation):
Basimglurant Advantages:
In clinical translation, basimglurant's molecular properties translated to consistent central engagement evidenced by pharmaco-EEG (gamma power modulation) and fMRI (normalization of amygdala hyperactivity). However, despite favorable target engagement, phase II trials in fragile X syndrome (183 patients) showed no significant improvement over placebo on the primary endpoint (ADAMS total score), though biomarkers confirmed target engagement [1] [4] [7]. This dissociation between molecular optimization and clinical efficacy highlights the complexity of mGluR5 pathophysiology in neurodevelopmental disorders.
Table 4: Comparative Molecular Properties of mGluR5 NAMs
Property | Fenobam | MPEP | Mavoglurant | Basimglurant |
---|---|---|---|---|
Molecular Weight | 294.7 | 225.3 | 379.4 | 325.8 |
cLogP | 2.8 | 3.1 | 3.4 | 3.9 |
TPSA (Ų) | 75.6 | 25.0 | 65.6 | 35.9 |
mGluR5 IC₅₀ (nM) | 58 | 36 | 47 | 7 |
Solubility (μg/mL) | <1 | 12 | 8 | 28 |
Plasma Protein Binding (%) | 85 | 70 | 95 | 98 |
Clinical Development | Phase II (halted) | Preclinical | Phase II/III (halted) | Phase II |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: